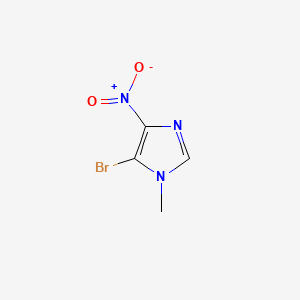

5-Bromo-1-methyl-4-nitro-1H-imidazole

Descripción general

Descripción

5-Bromo-1-methyl-4-nitro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-4-nitro-1H-imidazole typically involves the nitration of 1-methylimidazole followed by bromination. The nitration can be achieved using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the imidazole ring. Subsequent bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) introduces the bromine atom at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate catalysts to facilitate the reactions .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-1-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

Reduction: Hydrogen gas, catalysts (Pd/C), tin(II) chloride, acidic conditions.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

Substitution: 5-substituted derivatives (e.g., 5-amino-1-methyl-4-nitro-1H-imidazole).

Reduction: 5-Bromo-1-methyl-4-amino-1H-imidazole.

Oxidation: 5-Bromo-1-carboxy-4-nitro-1H-imidazole.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of 5-Bromo-1-methyl-4-nitro-1H-imidazole is in the development of antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various pathogens:

- In vitro Studies : The compound has been tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. It demonstrated effective inhibition zones in disk diffusion assays, indicating its potential as a therapeutic agent against resistant strains .

- Mechanism of Action : The nitro group in the structure can undergo reduction in biological systems, leading to reactive intermediates that inhibit specific enzyme activities or modulate signaling pathways critical for bacterial survival .

Potential in Cancer Treatment

Recent research highlights the radiosensitizing properties of nitroimidazoles, including this compound. When combined with heavy elements, these compounds can enhance the effectiveness of radiation therapy by increasing cellular damage to cancerous tissues . This application is particularly promising for developing new cancer treatment protocols.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in materials science. Its unique chemical properties allow for modifications that can lead to new functional materials, such as:

- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in polymer chemistry, contributing to the development of advanced materials with tailored properties.

- Chemical Reagents : It is also utilized as a reagent in various organic synthesis reactions due to its ability to participate in nucleophilic substitutions and other transformations .

Study on Antibacterial Properties

In a study focused on synthesizing hybrid compounds incorporating this compound, researchers evaluated its efficacy against Helicobacter pylori, a bacterium associated with gastric ulcers. The results indicated that certain derivatives exhibited potent antibacterial activity, making them candidates for further development into therapeutic agents .

Radiosensitization Research

A recent investigation into the radiosensitizing effects of brominated nitroimidazoles revealed that combining these compounds with radiation therapy significantly increased tumor cell death rates. This suggests that this compound could play a crucial role in enhancing cancer treatment efficacy .

Mecanismo De Acción

The mechanism of action of 5-Bromo-1-methyl-4-nitro-1H-imidazole is primarily related to its ability to undergo redox reactions. The nitro group can be reduced to form reactive intermediates that can interact with biological molecules, leading to antimicrobial effects. The bromine atom and the imidazole ring also contribute to the compound’s reactivity and potential interactions with molecular targets in biological systems .

Comparación Con Compuestos Similares

- 5-Chloro-1-methyl-4-nitroimidazole

- 5-Iodo-1-methyl-4-nitroimidazole

- 5-Fluoro-1-methyl-4-nitroimidazole

Comparison: 5-Bromo-1-methyl-4-nitro-1H-imidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative may exhibit different physicochemical properties, such as solubility and stability, which can affect its applications in various fields .

Actividad Biológica

5-Bromo-1-methyl-4-nitro-1H-imidazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, particularly in antimicrobial and pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C₄H₄BrN₃O₂, with a molecular weight of 206.00 g/mol. The compound features an imidazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a nitro group at the 4-position. These substitutions significantly influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to the nitro group , which can undergo reduction in biological systems to form reactive intermediates. These intermediates may interact with cellular macromolecules, leading to inhibition of specific enzyme activities or modulation of signaling pathways. This mechanism is particularly relevant in antimicrobial applications where such compounds exhibit bactericidal effects against various pathogens .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0195 mg/mL | |

| Escherichia coli | 0.0048 mg/mL | |

| Bacillus subtilis | 0.039 mg/mL | |

| Mycobacterium tuberculosis | 0.78 μM |

The presence of the nitro group is crucial for its antibacterial activity; modifications to this group can lead to reduced efficacy .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity, particularly against fungi such as Candida albicans. The mechanism involves disruption of fungal cell membranes and inhibition of cell wall synthesis .

Case Studies and Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, researchers have synthesized various hybrids combining this compound with other pharmacophores to improve its efficacy against resistant strains of bacteria and fungi.

Case Study: Hybrid Compounds

A study examined the effects of hybrid compounds formed by combining this compound with thiadiazole derivatives. These hybrids showed enhanced antibacterial activity against Helicobacter pylori, a bacterium associated with gastric ulcers. The hybrids exhibited inhibition zones significantly larger than those seen with the parent compound alone .

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug development:

Propiedades

IUPAC Name |

5-bromo-1-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZGBZGIQGQAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239377 | |

| Record name | MTR 1-80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-87-9 | |

| Record name | MTR 1-80 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 933-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MTR 1-80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-4-nitro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-5-BROMO-4-NITROIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MQV6BY151 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.